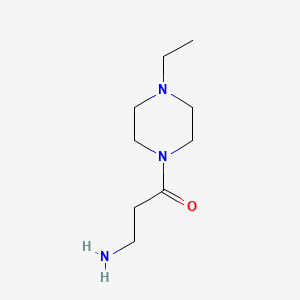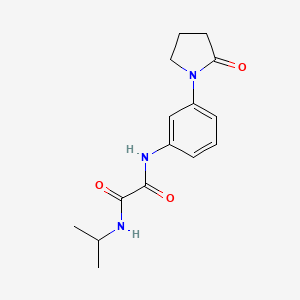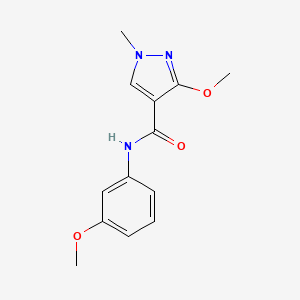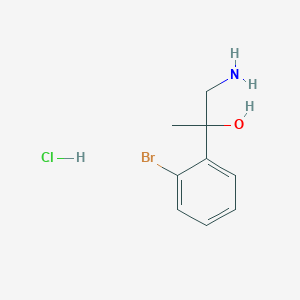![molecular formula C21H19BrN4O3 B2876688 1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-sec-butylquinazoline-2,4(1H,3H)-dione CAS No. 1105197-26-9](/img/structure/B2876688.png)
1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-sec-butylquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-sec-butylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H19BrN4O3 and its molecular weight is 455.312. The purity is usually 95%.
BenchChem offers high-quality 1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-sec-butylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-sec-butylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Research
The structural features of “AKOS021772954” suggest its utility in pharmaceutical research. Compounds with similar structures have been studied for their potential as antibacterial and antifungal agents . The presence of a quinazoline moiety is particularly interesting, as quinazoline derivatives are known for their anticancer properties . This compound could be synthesized and tested for its efficacy against various pathogens and cancer cell lines.
Material Science
In material science, the bromophenyl group within the compound’s structure could be utilized to create new polymeric materials . These materials might exhibit unique properties such as thermal stability or electrical conductivity , making them suitable for use in electronics or as part of composite materials .
Biological Studies
The oxadiazole ring found in “AKOS021772954” is a common feature in molecules with biological activity . It could serve as a core structure for developing new bioactive molecules, potentially leading to the discovery of new drugs with applications in treating diseases like Alzheimer’s or Parkinson’s .
Chemical Synthesis
This compound could be used as a building block in chemical synthesis. Its reactive sites —such as the bromophenyl and oxadiazole groups—make it a candidate for creating a variety of complex organic molecules . These molecules could have applications ranging from agrochemicals to pharmaceuticals .
Diagnostic Agents
The unique structure of “AKOS021772954” might be explored for use in diagnostic imaging . By attaching a radioactive isotope or a fluorescent tag to the compound, it could be used to visualize biological processes in real-time, aiding in the diagnosis of diseases .
Catalysis
Finally, the compound could be investigated for its potential as a catalyst in organic reactions. The quinazoline ring, in particular, might facilitate electron transfer processes, which could be beneficial in speeding up chemical reactions or making them more efficient .
properties
IUPAC Name |
1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-butan-2-ylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O3/c1-3-13(2)26-20(27)16-9-4-5-10-17(16)25(21(26)28)12-18-23-19(24-29-18)14-7-6-8-15(22)11-14/h4-11,13H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHIBCHKGAHZBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(sec-butyl)quinazoline-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Difluoromethyl)-1-methoxycyclohexyl]methanamine](/img/structure/B2876606.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2876607.png)
![2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2876608.png)


![3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2876613.png)

![methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![N-(2-fluorobenzyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2876619.png)


![N-Benzyl-2-methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride](/img/structure/B2876622.png)
![2-(2-bromophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2876628.png)